molecular formula C19H20N2O4 B2500356 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide CAS No. 483359-49-5

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B2500356
CAS No.: 483359-49-5
M. Wt: 340.379
InChI Key: SQGDKCRXNBAFDI-UHFFFAOYSA-N
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Description

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes cyano, dimethoxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate, followed by a condensation reaction with 2-methoxyaniline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenylacetonitrile: Similar in structure but lacks the amide group.

    2-methoxybenzamide: Contains the amide group but lacks the cyano and dimethoxyphenyl groups.

    N-(2-methoxyphenyl)acetamide: Similar amide structure but different substituents on the aromatic ring.

Uniqueness

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-7-5-4-6-15(16)21-19(22)14(12-20)10-13-8-9-17(24-2)18(11-13)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGDKCRXNBAFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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